molecular formula C14H10O3 B7739732 3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one

3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B7739732
M. Wt: 226.23 g/mol
InChI Key: YOSKCVRHHOWKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of biphenyl-2-carboxylic acid as a starting material. The reaction is catalyzed by silver nitrate and potassium peroxydisulfate in a mixture of water and acetonitrile at 50°C. The reaction mixture is then extracted with dichloromethane, and the product is purified through silica gel filtration .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the scalable synthesis of similar compounds often involves optimizing reaction conditions to increase yield and reduce the number of steps. For example, the use of the Hurtley reaction with copper and base combinations has been shown to be effective in producing large quantities of related compounds .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and strong bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

3-Hydroxy-1-methyl-6H-benzo[c]chromen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II, an enzyme involved in the regulation of intracellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

3-Hydroxy-1-methyl-6H-benzo[c]chromen-6-one can be compared with other chromenone derivatives, such as:

The presence of different functional groups in these compounds can significantly alter their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-hydroxy-1-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8-6-9(15)7-12-13(8)10-4-2-3-5-11(10)14(16)17-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSKCVRHHOWKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 4
3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.